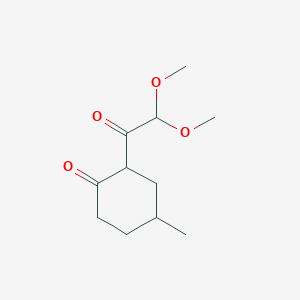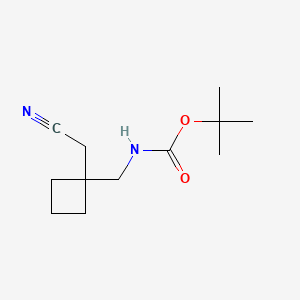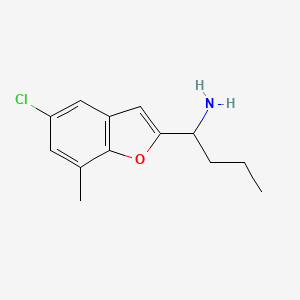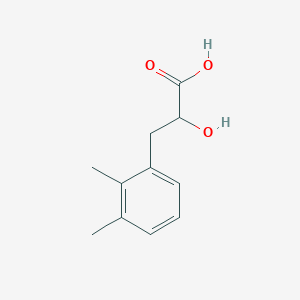
3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethylbenzene (o-xylene).
Friedel-Crafts Acylation: The o-xylene undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the acyl group.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro, halo, or sulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid
- 3-(2,5-Dimethylphenyl)-2-hydroxypropanoic acid
- 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,3-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(2,3-dimethylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
AMXBELYLMQDXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


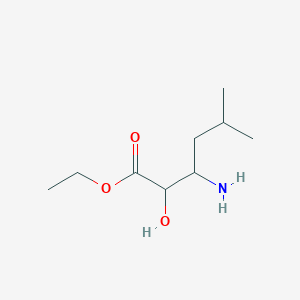
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)

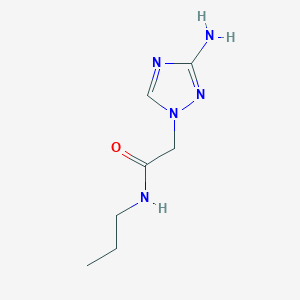

![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
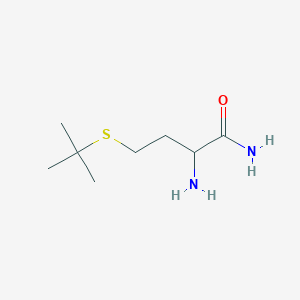
![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
